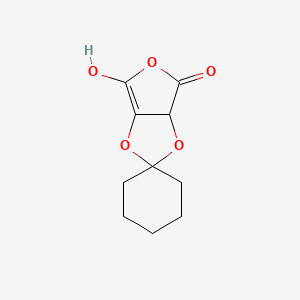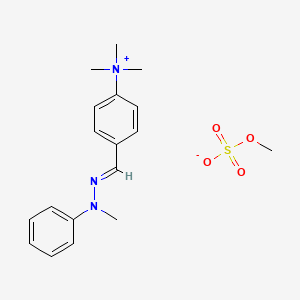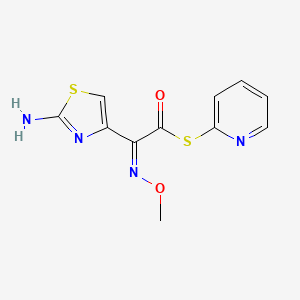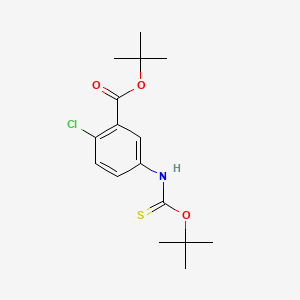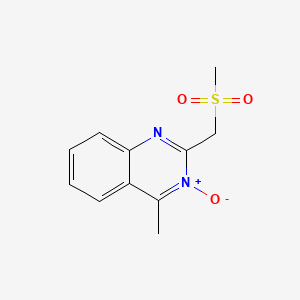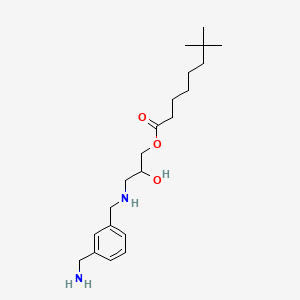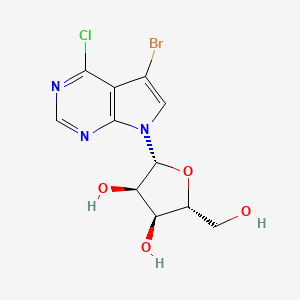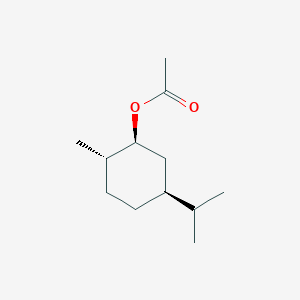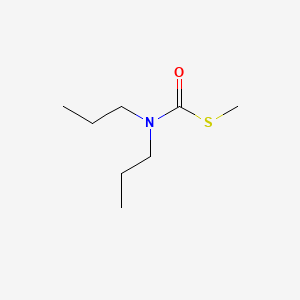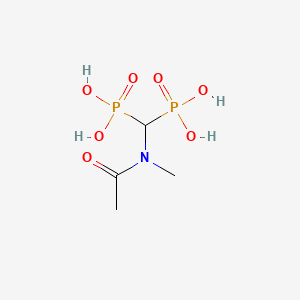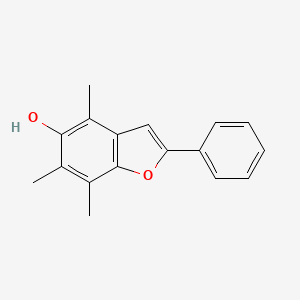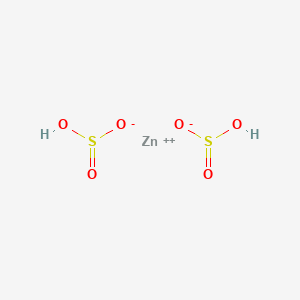
Zinc bisulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bisulfite is an inorganic compound with the chemical formula Zn(HSO₃)₂. It is known for its reducing properties and is commonly used in various industrial and chemical processes. The compound is typically found in solution form and is recognized for its ability to react with oxidizing agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc bisulfite can be synthesized by reacting zinc oxide or zinc hydroxide with sulfur dioxide in an aqueous medium. The reaction typically proceeds as follows: [ \text{ZnO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{Zn(HSO}_3\text{)}_2 ]
Industrial Production Methods: In industrial settings, this compound is produced by passing sulfur dioxide gas through a suspension of zinc oxide in water. The reaction is carried out under controlled conditions to ensure the complete dissolution of zinc oxide and the formation of this compound.
Types of Reactions:
Oxidation: this compound acts as a reducing agent and can be oxidized to zinc sulfate.
Reduction: It can reduce various oxidizing agents, including chlorine and bromine.
Substitution: this compound can undergo substitution reactions with other sulfite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reaction Conditions: Typically carried out in aqueous solutions at room temperature.
Major Products Formed:
Oxidation: Zinc sulfate (ZnSO₄)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Scientific Research Applications
Zinc bisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the study of DNA methylation through bisulfite sequencing.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in water treatment processes and as a preservative in the food industry.
Mechanism of Action
The mechanism of action of zinc bisulfite involves its ability to donate electrons, thereby reducing other compounds. This property makes it an effective reducing agent. In biological systems, this compound can interact with nucleic acids and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
- Sodium bisulfite (NaHSO₃)
- Potassium bisulfite (KHSO₃)
- Calcium bisulfite (Ca(HSO₃)₂)
Comparison: Zinc bisulfite is unique due to its specific reactivity with zinc ions, which can enhance its reducing properties compared to other bisulfite compounds. Additionally, this compound’s applications in industrial and biological settings are distinct, making it a valuable compound in various fields.
Properties
CAS No. |
15457-98-4 |
|---|---|
Molecular Formula |
Zn(HSO3)2 H2O6S2Zn |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
zinc;hydrogen sulfite |
InChI |
InChI=1S/2H2O3S.Zn/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+2/p-2 |
InChI Key |
ZTUVUXVSZXNSCL-UHFFFAOYSA-L |
Canonical SMILES |
OS(=O)[O-].OS(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



